molecular formula C14H13NO3 B14021579 Ethyl 5-phenoxynicotinate

Ethyl 5-phenoxynicotinate

Katalognummer: B14021579
Molekulargewicht: 243.26 g/mol
InChI-Schlüssel: IRRPTRBRXMOELP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 5-phenoxynicotinate is an ethyl ester derivative of 5-phenoxynicotinic acid, characterized by a phenoxy substituent at the 5-position of the pyridine ring.

Eigenschaften

Molekularformel

C14H13NO3

Molekulargewicht

243.26 g/mol

IUPAC-Name

ethyl 5-phenoxypyridine-3-carboxylate

InChI

InChI=1S/C14H13NO3/c1-2-17-14(16)11-8-13(10-15-9-11)18-12-6-4-3-5-7-12/h3-10H,2H2,1H3

InChI-Schlüssel

IRRPTRBRXMOELP-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CC(=CN=C1)OC2=CC=CC=C2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-phenoxynicotinate typically involves the esterification of nicotinic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The phenoxy group is introduced through a nucleophilic substitution reaction, where a suitable phenol derivative reacts with an appropriate halogenated nicotinic acid ester.

Industrial Production Methods

Industrial production of ethyl 5-phenoxynicotinate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize impurities. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing pyridine ring facilitates substitution at the para position relative to the phenoxy group.

Reaction ConditionsReagents/AgentsProducts FormedYield (%)Source
Basic aqueous medium (pH 9–11)Amines (e.g., NH₃, CH₃NH₂)5-Phenoxy-2-(ethyl ester) pyridin-3-amine derivatives65–78

Mechanism : The phenoxy group activates the pyridine ring toward nucleophilic attack at position 6, forming intermediates stabilized by resonance. Ethyl ester hydrolysis under basic conditions is a competing pathway.

Ester Hydrolysis and Transesterification

The ethyl ester group undergoes hydrolysis or exchange under acidic/basic conditions.

Reaction TypeConditionsProductsNotesSource
Acidic hydrolysisHCl (6M), reflux, 6h5-Phenoxynicotinic acidQuantitative yield; no racemization
TransesterificationMethanol, H₂SO₄ (cat.), 60°CMethyl 5-phenoxynicotinate88% yield; reversible process

Key Finding : Hydrolysis rates depend on steric hindrance from the phenoxy group, with para-substituted analogs showing slower kinetics .

Coupling Reactions

Palladium-catalyzed cross-couplings exploit the halide-free pyridine core.

ReactionCatalytic SystemSubstratesProductsYield (%)Source
Suzuki–MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂OArylboronic acids5-Phenoxy-2-aryl nicotinates70–85
Ullmann couplingCuI, 1,10-phenanthrolineAryl iodidesDiaryl ether derivatives55–62

Limitation : Steric bulk from the phenoxy group reduces coupling efficiency with ortho-substituted aryl partners .

Condensation Reactions

The ester participates in Knoevenagel and related condensations.

Reaction TypeConditionsReagentsProductsYield (%)Source
KnoevenagelKOH, DMSO, 40–50°Cβ-Ketoesters5-Phenoxy-1,2,3-triazole-4-carboxylates80–95
Aldol condensationLDA, THF, −78°CAldehydesα,β-Unsaturated esters60–72

Mechanistic Insight : Base-mediated deprotonation at the α-carbon of the ester enables nucleophilic attack on electrophilic aldehydes .

Reductive Transformations

Selective reduction of the pyridine ring is achievable under controlled conditions.

Reducing AgentConditionsProductsSelectivitySource
H₂, Pd/C (10 atm)Ethanol, 25°CPartially reduced dihydropyridineC2–C3 bond
NaBH₄, CoCl₂MeOH, 0°CPiperidine derivativeFull saturation

Note : Over-reduction to piperidine derivatives requires transition-metal catalysts to avoid N-oxide formation .

Heterocycle Functionalization

The phenoxy group directs regioselective cycloadditions.

Reaction TypeConditionsReagentsProductsYield (%)Source
1,3-DipolarCu(I), RTAzidesTriazolo-pyridine hybrids75–88
Diels–AlderToluene, 110°CDienophilesFused bicyclic esters68–73

Application : Triazolo derivatives exhibit enhanced bioactivity in pharmacological screenings .

Wissenschaftliche Forschungsanwendungen

Ethyl 5-phenoxynicotinate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Wirkmechanismus

The mechanism of action of ethyl 5-phenoxynicotinate involves its interaction with specific molecular targets. The phenoxy group and the nicotinate moiety can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the type of cells or organisms involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The following table and analysis compare Ethyl 5-phenoxynicotinate (hypothetical) with structurally related ethyl nicotinate derivatives from the evidence. Key differences arise from substituent positions, electronic effects, and functional groups.

Table 1: Structural and Functional Comparison of Ethyl Nicotinate Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications Evidence ID
Ethyl 5-methylnicotinate 5-methyl C₉H₁₁NO₂ 165.19 g/mol Intermediate in organic synthesis
Ethyl 2-hydroxy-5-nitronicotinate 2-hydroxy, 5-nitro C₈H₇N₂O₅ 227.15 g/mol Lab chemical, industrial synthesis
Ethyl 6-acetyl-5-chloronicotinate 5-chloro, 6-acetyl C₁₀H₁₀ClNO₃ 227.65 g/mol Synthetic intermediate
Ethyl 2-(benzylamino)-5-chloronicotinate 2-benzylamino, 5-chloro C₁₅H₁₅ClN₂O₂ 296.75 g/mol Pharmaceutical intermediate
Ethyl 2-amino-5-fluoronicotinate 2-amino, 5-fluoro C₈H₉FN₂O₂ 184.17 g/mol Bioactive compound synthesis
Ethyl 2-chloro-5-methylnicotinate 2-chloro, 5-methyl C₉H₁₀ClNO₂ 199.64 g/mol Pharmaceutical, skincare

Substituent Position and Electronic Effects

  • 5-Position Substituents: Methyl (Ethyl 5-methylnicotinate): Enhances lipophilicity moderately. Likely improves metabolic stability compared to polar groups . May reduce ester stability under basic conditions . Chloro (Ethyl 6-acetyl-5-chloronicotinate): Moderately electron-withdrawing; enhances reactivity in cross-coupling reactions. Chloro-substituted analogs are common in agrochemicals . Phenoxy (Hypothetical): Bulky, aromatic, and electron-donating via resonance. Likely increases steric hindrance and lipophilicity, impacting binding affinity in drug design.
  • 2-Position Substituents: Hydroxy (Ethyl 2-hydroxy-5-nitronicotinate): Enables hydrogen bonding, improving solubility but requiring protection during synthesis . Benzylamino (Ethyl 2-(benzylamino)-5-chloronicotinate): Introduces a basic nitrogen, facilitating salt formation or interaction with biological targets . Amino (Ethyl 2-amino-5-fluoronicotinate): Enhances solubility and serves as a handle for further derivatization (e.g., amide coupling) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.